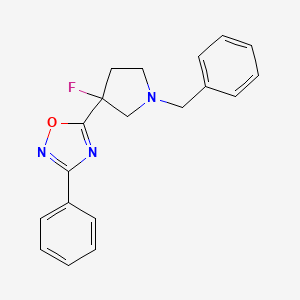

5-(1-benzyl-3-fluoropyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-benzyl-3-fluoropyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c20-19(11-12-23(14-19)13-15-7-3-1-4-8-15)18-21-17(22-24-18)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTFQKWSXQZVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C2=NC(=NO2)C3=CC=CC=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Preparation

Benzamidoxime is synthesized by reacting benzonitrile with hydroxylamine hydrochloride under basic conditions. This intermediate is critical for subsequent cyclization. While none of the provided sources directly describe this step, the general principle aligns with hydrazide formation methods reported for 1,3,4-oxadiazoles.

Cyclization with Acyl Chlorides

The 1,2,4-oxadiazole ring forms via nucleophilic attack of the amidoxime’s oxygen on an electrophilic carbonyl carbon. For example, 1-benzyl-3-fluoropyrrolidine-3-carbonyl chloride can react with benzamidoxime in the presence of a base such as triethylamine. This method parallels the cyclodehydration techniques described for 1,3,4-oxadiazoles using phosphorus oxychloride.

Representative Reaction:

Synthesis of 1-Benzyl-3-Fluoropyrrolidine-3-Carbonyl Chloride

The fluorinated pyrrolidine moiety is synthesized through a multi-step sequence involving ring formation, fluorination, and functionalization.

Pyrrolidine Ring Construction

Pyrrolidine derivatives are commonly synthesized via cyclization of 1,4-diols or 1,4-diamines. For instance, 1-benzylpyrrolidin-3-one can be prepared by reacting 1,4-dibromobutane with benzylamine, followed by oxidation.

Fluorination at the 3-Position

Electrophilic fluorination of pyrrolidin-3-one using diethylaminosulfur trifluoride (DAST) introduces the fluorine atom. This step is critical for achieving the desired stereoelectronic properties. The reaction proceeds under anhydrous conditions at low temperatures (0–5°C):

Oxidation to Carboxylic Acid

The alcohol intermediate is oxidized to 1-benzyl-3-fluoropyrrolidine-3-carboxylic acid using Jones reagent (CrO₃/H₂SO₄). Subsequent treatment with thionyl chloride converts the acid to the corresponding acyl chloride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions are highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates, as observed in analogous 1,3,4-oxadiazole syntheses. Optimal temperatures range from 25°C to 80°C, with higher temperatures accelerating ring closure but risking decomposition.

Catalytic and Stoichiometric Considerations

Triethylamine is commonly used to neutralize HCl generated during cyclization. Catalytic amounts of 4-dimethylaminopyridine (DMAP) may improve yields by activating the acyl chloride.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy : The 1,2,4-oxadiazole ring exhibits characteristic C=N stretching at ~1640 cm⁻¹ and C-O-C absorption near 1090 cm⁻¹.

-

¹H NMR : The fluoropyrrolidine moiety shows distinct splitting patterns due to coupling between fluorine and adjacent protons (e.g., ).

-

¹³C NMR : The carbonyl carbon of the oxadiazole resonates at ~165 ppm, while the fluorinated carbon appears at ~90 ppm (d, ).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 367.4 (calculated for C₂₀H₁₉FN₃O: 367.4).

Challenges and Mitigation Strategies

Fluorine-Induced Steric Effects

The bulky fluorine atom at the pyrrolidine 3-position may hinder cyclization. Using excess acyl chloride and prolonged reaction times (12–24 hours) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

5-(1-benzyl-3-fluoropyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1-benzyl-3-fluoropyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-benzyl-3-fluoropyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their properties:

Pharmacological and Physicochemical Insights

- Anti-Inflammatory Activity : 5-Methyl-3-phenyl-1,2,4-oxadiazole analogs demonstrate dual cyclooxygenase/5-lipoxygenase inhibition, comparable to phenylbutazone . The fluorine in the target compound may further optimize pharmacokinetics.

- Antiviral Activity : Derivatives with phenylethyl-pyrrolidine substituents (e.g., 1a in ) inhibit SARS-CoV-2 replication, suggesting the benzyl group in the target compound could similarly enhance target engagement .

- Enzyme Inhibition : Piperidine-containing analogs (e.g., 6a ) show selectivity for BChE over acetylcholinesterase, highlighting the impact of ring size on enzyme specificity .

Electronic and Steric Considerations

- Fluorine Substitution: Fluorine atoms increase electronegativity and metabolic stability. In the target compound, the 3-fluoropyrrolidine moiety may reduce oxidative metabolism compared to non-fluorinated analogs .

- Aromatic Substitution: QSAR studies indicate bulky para-substituents on the phenyl ring enhance activity, while small groups (e.g., hydroxyl) diminish it .

Key Research Findings and Data

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 353.38 | 3.2 | Fluoropyrrolidine, benzyl |

| 5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole | 349.44 | 3.5 | Piperidine, benzyl |

| 5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole | 361.45 | 4.1 | Benzoyl, isopropyl |

Biological Activity

5-(1-benzyl-3-fluoropyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3O |

| Molecular Weight | 313.37 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN(C)C1(CCN(C1)CC2=CC=CC=C2)F |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to specific receptors or enzymes. This interaction may lead to inhibition of key biological pathways involved in disease processes.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess antibacterial and antifungal activity against various pathogens including Staphylococcus aureus and Escherichia coli .

A comparative study on related oxadiazole derivatives revealed that certain structural modifications can enhance their efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators .

A specific study highlighted that certain oxadiazoles showed potent activity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), suggesting that this compound may also exhibit similar effects.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds with the oxadiazole structure have been reported to possess anti-inflammatory properties. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several case studies have illustrated the biological effects of oxadiazole derivatives:

- Antimicrobial Study : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against a panel of bacterial strains. The most active compounds displayed minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics .

- Anticancer Research : A study involving various substituted oxadiazoles demonstrated their ability to inhibit proliferation in cancer cell lines through apoptosis induction mechanisms .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(1-benzyl-3-fluoropyrrolidin-3-yl)-3-phenyl-1,2,4-oxadiazole?

Methodological Answer:

The synthesis typically involves two key steps:

- Oxadiazole Ring Formation: Reacting a carboxylic acid derivative (e.g., amidoxime) with a nitrile precursor under cyclization conditions. For example, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can catalyze the formation of the 1,2,4-oxadiazole core .

- Functionalization of the Pyrrolidine Moiety: Introduce the benzyl and fluorine groups via nucleophilic substitution or reductive amination. For fluorination, reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are commonly used .

Optimization Tips: - Use HPLC or column chromatography for purification to isolate intermediates and final products .

- Monitor reaction progress via TLC or LC-MS to avoid side reactions (e.g., over-fluorination).

Advanced: How can computational chemistry elucidate protonation states and tautomerism in this compound?

Methodological Answer:

- Density Functional Theory (DFT): Perform geometry optimization and charge distribution analysis (e.g., using Gaussian or ORCA) to identify preferential protonation sites (e.g., N4 vs. N2 in the oxadiazole ring). Similar studies on 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole revealed tautomerism via excited-state proton transfer (ESPT) .

- LUMO Analysis: Calculate frontier molecular orbitals to predict reactivity with biological targets (e.g., enzymes). For example, substituents on the phenyl ring can modulate electron-withdrawing/donating effects, altering proton affinity .

Structural: What crystallographic techniques are optimal for resolving molecular conformation and intermolecular interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Use a Bruker SMART diffractometer for data collection (Mo Kα radiation, λ = 0.71073 Å).

- Refine structures with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces), accounting for hydrogen bonding and torsional angles .

- Example: A related oxadiazole derivative (5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) crystallized in the monoclinic P21/c space group, with weak C–H···N hydrogen bonds forming 2D sheets .

- Visualization: ORTEP-3 generates thermal ellipsoid plots to highlight atomic displacement parameters .

Biological: What in vitro assays evaluate this compound’s anticancer activity?

Methodological Answer:

- Cell Proliferation Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with controls like cisplatin .

- Enzyme Inhibition Studies: Screen against kinases (e.g., EGFR, VEGFR) or DNA topoisomerases via fluorescence-based assays. For example, oxadiazoles with fluorophenyl groups showed selective inhibition of topoisomerase II .

- Apoptosis Detection: Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic cells .

Advanced: How does the fluorine substitution on the pyrrolidine ring influence bioavailability?

Methodological Answer:

- Lipophilicity Measurement: Determine logP values (e.g., shake-flask method) to assess membrane permeability. Fluorine can enhance lipophilicity, improving blood-brain barrier penetration .

- Solubility Testing: Use HPLC to measure solubility in PBS (pH 7.4) or simulated gastric fluid. Hydrochloride salt formulations (e.g., 5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride) may enhance aqueous solubility .

Basic: What spectroscopic techniques confirm the compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-HRMS confirms molecular weight (e.g., [M+H]+ for C₂₀H₁₈FN₃O: 336.14 g/mol).

- IR Spectroscopy: Validate oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents on the benzyl (e.g., para-Cl, -OCH₃) or phenyl rings (e.g., nitro, methyl) to assess effects on bioactivity .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, electronegativity) with anticancer activity. For example, bulkier substituents may improve receptor binding .

Structural: What intermolecular forces stabilize the crystal packing of this compound?

Methodological Answer:

- Hydrogen Bonding: Weak C–H···O/N interactions (2.5–3.0 Å) often form layered structures. For example, 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole exhibits C–H···N bonds (2.87 Å) between benzotriazole and oxadiazole moieties .

- π-π Stacking: The phenyl and oxadiazole rings may stack face-to-face (3.5–4.0 Å spacing) to stabilize the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.